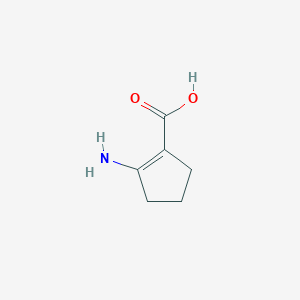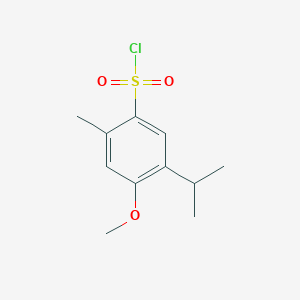
Acide 2-aminocyclopent-1-ènecarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminocyclopent-1-enecarboxylic acid is a cyclic amino acid that has garnered significant interest in the scientific community due to its unique chemical structure and biological activity.
Applications De Recherche Scientifique
2-Aminocyclopent-1-enecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in modulating biological pathways and its potential as a neurotransmitter analog.
Medicine: It has potential therapeutic applications, including the development of drugs targeting neurological disorders and as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
Target of Action
The primary target of 2-Aminocyclopent-1-enecarboxylic acid is the GABA receptors, specifically the GABAA and GABAC receptors . These receptors play a crucial role in the central nervous system as they mediate the inhibitory effects of GABA, the predominant inhibitory neurotransmitter .
Mode of Action
2-Aminocyclopent-1-enecarboxylic acid: interacts with its targets, the GABA receptors, in a specific manner. It acts as an antagonist, meaning it blocks the action of GABA on these receptors . This interaction results in a decrease in the inhibitory effects of GABA, leading to an increase in neuronal excitation .
Biochemical Pathways
The action of 2-Aminocyclopent-1-enecarboxylic acid primarily affects the GABAergic pathway. By antagonizing the GABA receptors, it disrupts the normal inhibitory function of GABA in the central nervous system . The downstream effects of this disruption can lead to increased neuronal activity and potentially convulsions .
Result of Action
The molecular and cellular effects of 2-Aminocyclopent-1-enecarboxylic acid ’s action primarily involve an increase in neuronal excitation due to the reduction in GABA’s inhibitory effects . This can potentially lead to convulsions, as mentioned earlier .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Aminocyclopent-1-enecarboxylic acid can be achieved through several synthetic routes. One common method involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme. This process yields an enantiomerically enriched product, substantially free of the corresponding cis isomer . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production methods for 2-Aminocyclopent-1-enecarboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminocyclopent-1-enecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated cyclic amino acids.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Aminocyclopent-1-enecarboxylic acid, such as ketones, carboxylic acids, and substituted amino acids. These products can be further utilized in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
2-Aminocyclopent-1-enecarboxylic acid can be compared with other similar compounds, such as:
4-Aminocyclopent-1-enecarboxylic acid: This compound shares a similar structure but differs in the position of the amino group.
3-Aminocyclopent-1-enecarboxylic acid: Another structural isomer with the amino group at a different position.
Cyclopentane derivatives: These include cis-3-aminocyclopentanecarboxylic acid and trans-3-aminocyclopentanecarboxylic acid, which are potent agonists at GABA receptors
The uniqueness of 2-Aminocyclopent-1-enecarboxylic acid lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-aminocyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENBFOXBSLDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593805 |
Source


|
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773099-73-3 |
Source


|
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)



![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)




